The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide typically involves several key steps:
These methods allow for the effective formation of the desired compound while minimizing by-products and maximizing yield.
The molecular structure of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide can be described in terms of its key components:
InChI=1S/C12H11N5O3/c1-19-11-3-2-9-14-15-10(17(9)16-11)6-13-12(18)8-4-5-20-7-8/h2-5,7H,6H2,1H3,(H,13,18)
This structural information is essential for understanding how the compound interacts with biological systems.
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide participates in various chemical reactions:
The synthesis and reactions often involve reagents like hydrazonoyl halides and alkyl carbothioates under various solvent conditions to facilitate the desired transformations.
The mechanism of action for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is primarily linked to its interactions at the molecular level with biological targets:
This dual activity highlights the compound's versatility in medicinal applications.
The physical and chemical properties of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide include:
These properties are crucial for determining its behavior in biological systems and during synthesis.
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide has several scientific applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7